molecular formula C20H23BO4 B1455195 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde CAS No. 2096339-03-4

2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

Cat. No. B1455195
M. Wt: 338.2 g/mol
InChI Key: WCYUTUPOLUMDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of boronic acid, which is often used in organic synthesis . Boronic acids are known for their versatility in various chemical reactions, particularly in the Suzuki reaction, a type of cross-coupling reaction .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, have been synthesized through substitution reactions .


Molecular Structure Analysis

The compound likely contains a benzene ring substituted with a benzyloxy group and a tetramethyl-[1,3,2]dioxaborolan-2-yl group. The exact structure would need to be confirmed through spectroscopic techniques such as NMR .


Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. They can undergo nucleophilic and amidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are typically solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with a dioxaborolan-2-yl moiety, including those similar to 2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde, have been synthesized and characterized through various methods. These compounds are synthesized via substitution reactions and their structures are confirmed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction. These analyses provide insights into the molecular structures, electronic properties, and potential applications of these compounds in various fields of chemistry and material science (Huang et al., 2021).

Material Science and Sensing Applications

Some derivatives of the mentioned compound have shown promise in material science, particularly in sensing applications. For instance, boron esters have been utilized in the development of organic thin-film fluorescence probes for explosive detection, highlighting the role of boronate groups in enhancing reactive activity and improving sensing performance (Fu et al., 2016). Furthermore, the introduction of functional groups to boron esters has been explored to increase their oxidation rates by hydrogen peroxide, offering a potential avenue for developing highly sensitive H2O2 vapor detectors (Fu et al., 2016).

Catalysis

In the realm of catalysis, compounds containing the dioxaborolane moiety have been involved in catalytic processes such as hydroboration reactions. These compounds serve as intermediates or catalysts in the hydroboration of aldehydes, imines, and ketones, demonstrating the utility of boron-substituted compounds in organic synthesis and catalysis (Koren-Selfridge et al., 2009).

Bioactive Compound Development

Although explicitly excluding drug-related information, it's worth noting that research on boron-containing compounds extends into the development of prochelators for conditional metal sequestration. Such compounds react with peroxides to release chelators that can bind metal ions, potentially inhibiting oxidative damage in biological systems, highlighting the broader implications of these compounds beyond their immediate applications (Wang & Franz, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Boronic acid derivatives have found wide applications in organic synthesis, medicinal chemistry, and materials science . The future research directions for this compound could involve exploring its potential uses in these areas.

properties

IUPAC Name

2-phenylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-10-11-18(16(12-17)13-22)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYUTUPOLUMDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.